Navigating the Synthesis and Application of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine and Its Analogs: A Technical Guide for Researchers
Navigating the Synthesis and Application of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine and Its Analogs: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. Recognizing the challenges in sourcing direct information for this specific compound, this document provides a comprehensive analysis of its core characteristics, alongside a detailed examination of its closest structural analogs. By presenting analogous data, this guide aims to empower researchers with the predictive insights necessary for experimental design and application.
Chemical Identity and Structural Elucidation
The table below presents the key identifiers for the target compound and its most relevant analogs. The structural similarities and differences are crucial for interpreting the subsequent data presented in this guide.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine | Structure not available in public databases | Not Found | C₇H₆ClF₃N₂O | 242.58 |
| 2-Chloro-6-(trifluoromethyl)pyridin-4-amine | Structure available in public databases | 34486-22-1[1] | C₆H₄ClF₃N₂ | 196.56 |
| 2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine | Structure available in public databases | 1690606-30-4[2] | C₇H₇ClF₂N₂O | 224.60 |
| 6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine | Structure available in public databases | 1550595-82-8 | C₇H₆ClF₃N₂O | 242.58 |
| 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid | Structure available in public databases | 883950-09-2[3] | C₈H₅ClF₃NO₃ | 255.58[3] |
Physicochemical Properties of Structural Analogs
The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems. The following table summarizes the known properties of key analogs, which can be used to predict the characteristics of the target compound.
| Property | 2-Chloro-6-(trifluoromethyl)pyridin-4-amine |
| Physical Form | Solid |
| Melting Point | 79-82 °C |
| Boiling Point | 261 °C at 760 mmHg |
| Purity | 97% |
| Storage Temperature | 4°C, protect from light |
| InChI Key | MXOHYUGYDQGRGI-UHFFFAOYSA-N |
Synthesis and Reactivity Landscape
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry.[4] While a specific, documented synthesis for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine is not publicly available, a plausible synthetic route can be conceptualized based on established organic chemistry principles and the availability of near-by analogs.
Proposed Synthetic Workflow
A potential synthetic pathway to the target compound could commence from the commercially available 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid (CAS 883950-09-2).[3] This precursor already possesses the desired chloro and trifluoroethoxy substituents at the correct positions. The transformation of the carboxylic acid at the 4-position into an amine group is a feasible multi-step process.
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Hofmann Rearrangement (Illustrative)
The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom. The following is a generalized protocol that would need to be optimized for the specific substrate.
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Preparation of the Amide : The corresponding primary amide of 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid would first need to be synthesized, for instance, by converting the carboxylic acid to an acid chloride followed by reaction with ammonia.
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Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve the primary amide in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane).
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Addition of Reagents : Cool the solution in an ice bath. Slowly add a freshly prepared solution of sodium hypobromite (or a mixture of bromine and sodium hydroxide).
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Reaction Monitoring : Allow the reaction to warm to room temperature and then gently heat as required. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Once the reaction is complete, cool the mixture and quench any excess bromine. Extract the product into a suitable organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine.
Applications in Research and Drug Discovery
The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, appearing in numerous approved drugs.[5] The introduction of a chlorine atom and a trifluoroalkoxy group can significantly modulate the physicochemical and pharmacokinetic properties of the molecule.
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Role of the Chloro Group : The chlorine substituent can enhance metabolic stability, improve membrane permeability, and participate in halogen bonding, which can contribute to target binding affinity.[4][6]
-
Role of the Trifluoroethoxy Group : The trifluoroethoxy moiety can increase lipophilicity, which may improve cell penetration. Furthermore, the fluorine atoms can block sites of metabolism, thereby increasing the half-life of a drug candidate.
Given these properties, 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine and its analogs are valuable building blocks for the synthesis of novel compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.
Analytical Characterization
The structural confirmation of the target compound and its analogs would rely on a combination of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, respectively, allowing for unambiguous structure elucidation.
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Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
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Infrared (IR) Spectroscopy : IR spectroscopy would identify the presence of key functional groups, such as the N-H stretches of the amine and the C-Cl and C-O bonds.
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High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial technique for assessing the purity of the synthesized compound and for monitoring the progress of reactions.[2]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine is not available, the safety information for its close analog, 2-Chloro-6-(trifluoromethyl)pyridin-4-amine (CAS 34486-22-1), provides essential guidance.
Hazard Identification (based on analog):
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GHS Pictogram : GHS07 (Harmful)
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Signal Word : Warning
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Recommended Precautions:
-
Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[7][9]
-
Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[7][8]
-
Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[8]
Always consult the most up-to-date Safety Data Sheet for any chemical before handling and perform a thorough risk assessment for any new experimental procedure.
Conclusion
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridin-4-amine represents a potentially valuable, yet underexplored, chemical entity for drug discovery and development. While direct data is scarce, a comprehensive analysis of its structural analogs provides a robust framework for predicting its properties, devising synthetic strategies, and understanding its potential applications. This guide serves as a foundational resource for researchers seeking to innovate with this and related fluorinated pyridine scaffolds.
References
- Google Patents.
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
ResearchGate. Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. [Link]
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
Sources
- 1. 34486-22-1|2-Chloro-6-(trifluoromethyl)pyridin-4-amine|BLD Pharm [bldpharm.com]
- 2. 1690606-30-4|2-Chloro-6-(2,2-difluoroethoxy)pyridin-4-amine|BLD Pharm [bldpharm.com]
- 3. 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic ac… [cymitquimica.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. drughunter.com [drughunter.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Chloro-6-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
